what is the mechanism of action of 6-methoxy-N-phenyl-4-quinolinamine in vitro
what is the mechanism of action of 6-methoxy-N-phenyl-4-quinolinamine in vitro
An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-Quinolinamine Scaffolds: A Case Study on 6-methoxy-N-phenyl-4-quinolinamine
Foreword by the Senior Application Scientist
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1][2][3][4] Its inherent versatility allows for strategic modifications that can tune its activity against a wide array of biological targets, from parasitic enzymes to human kinases. This guide focuses on elucidating the in vitro mechanism of action of a specific, yet representative, member of this class: 6-methoxy-N-phenyl-4-quinolinamine .
Direct and extensive research on this exact molecule is limited in publicly accessible literature. Therefore, this document adopts a standard and scientifically rigorous approach used in drug development: we will infer the probable mechanistic pathways of our target compound by analyzing robust in vitro data from its closest structural analogs. By examining derivatives sharing the core 4-aminoquinoline framework, the N-phenyl substitution at the 4-position, and methoxy groups on the quinoline ring, we can construct a high-fidelity model of its biological activity. This guide is structured to provide not just a summary of findings, but a causal narrative, explaining the "why" behind the experimental designs and the "how" behind the observed molecular actions.
Part 1: The Kinase Inhibition Profile of 4-Aminoquinoline Analogs
A predominant mechanism of action for many quinoline and quinazoline-based anticancer agents is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR and HER2
The quinazoline core, a close structural relative of quinoline, is famously found in several FDA-approved epidermal growth factor receptor (EGFR) inhibitors. In vitro studies on novel substituted 6,7-dimethoxy-N-phenyl-quinazolin-4-amine derivatives demonstrate potent dual inhibitory activity against both EGFR and a related receptor, HER2.[5]
These compounds were shown to significantly inhibit the kinase activity of both EGFR and HER2 in a dose-dependent manner.[5] For instance, one of the more potent derivatives achieved nearly complete inhibition of HER2 at a concentration of 500 nM, a potency comparable to the established dual inhibitor, lapatinib.[5] Mechanistically, this inhibition translates to a reduction in the autophosphorylation of these receptors, a critical step in activating their downstream signaling cascades. This was confirmed via Western blot analysis, which showed decreased levels of phosphorylated EGFR and HER2 in treated breast cancer cell lines (SKBR3).[5]
Inhibition of Non-Receptor Tyrosine Kinases: Src Family Kinases
Beyond cell-surface receptors, the 4-aminoquinoline scaffold has been optimized to target intracellular non-receptor tyrosine kinases like Src. Src kinase is a key node in signaling pathways that control cell proliferation, survival, and migration. Certain 4-(phenylamino)-3-quinolinecarbonitriles, which feature a 6-methoxy substitution, have been identified as highly potent Src kinase inhibitors, with IC₅₀ values in the low nanomolar range (0.80 to 1.7 nM).[6]
The structure-activity relationship (SAR) studies revealed that the aniline group at the C-4 position and alkoxy groups at C-6 and C-7 are crucial for optimal activity.[6] The inhibition of Src's enzymatic activity directly correlates with an anti-proliferative effect in cells transformed with c-Src, validating its cellular efficacy.[6]
Inhibition of the PI3K-Akt-mTOR Serine/Threonine Kinase Pathway
The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its deregulation is a common event in many cancers.[7] A structurally related compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor with an IC₅₀ value of 64 nM in both cell-free and cell-based assays.[7]
PQQ functions as a dual mTORC1 and mTORC2 inhibitor, effectively shutting down the entire mTOR kinase-dependent signaling cascade.[7] This comprehensive inhibition prevents the feedback activation of the PI3K/Akt pathway, a common resistance mechanism seen with other mTOR inhibitors. In vitro experiments in human leukemia (HL-60) cells confirmed that PQQ is a strong inhibitor of the PI3K-Akt-mTOR-p70S6K signaling cascade.[7]
Part 2: Downstream Cellular Consequences: Apoptosis and Efflux Pump Modulation
Direct enzyme inhibition is the primary molecular event, which then triggers a cascade of cellular responses culminating in cell death and, potentially, the reversal of drug resistance.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
A consistent outcome of treating cancer cells with these quinoline-based kinase inhibitors is the induction of programmed cell death, or apoptosis. This is verified through a battery of in vitro assays:
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Morphological Changes: Treated cells exhibit classic apoptotic features, such as cell shrinkage and membrane blebbing.[5]
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Mitochondrial Dysfunction: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm), which has been observed in cells treated with quinolin-4-one derivatives.[8]
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Caspase Activation: Colorimetric assays and Western blotting show increased activity of executioner caspases (caspase-3 and -7) as well as initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[8]
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DNA Fragmentation: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays confirm the fragmentation of DNA, a hallmark of late-stage apoptosis.[8]
Furthermore, some quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the p38 MAPK pathway.[8]
Modulation of P-glycoprotein (P-gp) and Overcoming Multidrug Resistance
A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively remove chemotherapeutic drugs from the cell, reducing their efficacy. A series of 6-methoxy-2-arylquinoline analogues were specifically designed and evaluated as P-gp inhibitors.[9][10]
In vitro assays using P-gp-positive gastric carcinoma cells demonstrated that these compounds could significantly inhibit the efflux of the P-gp substrate rhodamine 123.[10] The most potent analogs were found to be 1.3 to 2.1-fold stronger than the standard P-gp inhibitor, verapamil.[10] This suggests that the 6-methoxy-N-phenyl-4-quinolinamine scaffold may possess intrinsic P-gp inhibitory activity, making it a candidate for use in combination therapies to overcome MDR.
Part 3: Proposed Integrated Mechanism of Action
Based on the evidence from structurally related compounds, a multi-pronged mechanism of action for 6-methoxy-N-phenyl-4-quinolinamine can be postulated. It likely acts as a competitive inhibitor at the ATP-binding site of multiple protein kinases, with a profile that may include EGFR, Src, and mTOR. This primary action would block key pro-survival signaling pathways, leading to cell cycle arrest and the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways. Concurrently, it may inhibit P-gp, increasing the intracellular concentration and efficacy of co-administered chemotherapeutics.
Visualizing the Postulated Signaling Disruption
Caption: Postulated multi-target mechanism of 6-methoxy-N-phenyl-4-quinolinamine.
Part 4: Key In Vitro Experimental Methodologies
To empirically validate the proposed mechanisms for any novel 4-aminoquinoline derivative, a standardized set of in vitro assays is required.
Protocol 1: Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
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Reagents: Purified recombinant kinase (e.g., EGFR, Src), kinase-specific peptide substrate, ATP, kinase buffer, test compound stock (in DMSO), and a detection system (e.g., ADP-Glo™ or LanthaScreen™).
-
Procedure:
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Prepare serial dilutions of the test compound in kinase buffer.
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In a 384-well plate, add the kinase and the test compound dilution. Incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
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Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
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Stop the reaction and add the detection reagents according to the manufacturer's protocol.
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Read the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis: Convert the signal to percent inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (Cell-Based)
This assay measures the effect of the compound on cell proliferation and cytotoxicity.
-
Reagents: Cancer cell line of interest (e.g., SKBR3, HL-60), appropriate culture medium, test compound, and a viability reagent (e.g., MTT, SRB, or CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle-only (DMSO) control.
-
Incubate for a specified period (typically 48-72 hours).
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Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability versus compound concentration to calculate the GI₅₀ (50% growth inhibition) or IC₅₀ value.
Protocol 3: Western Blot for Phospho-Protein Analysis
This technique is used to measure the inhibition of kinase activity within the cell by detecting changes in the phosphorylation state of target proteins.
-
Reagents: Cell line, test compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR), and a secondary HRP-conjugated antibody.
-
Procedure:
-
Culture cells and treat with the test compound for a specified time. If studying an RTK, you may need to stimulate the cells with a growth factor (e.g., EGF) for a short period before lysis.[11]
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk) and probe with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin) or the total protein to confirm equal loading and specific inhibition of phosphorylation.
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Visualizing the Experimental Workflow
Caption: Standard workflow for in vitro mechanistic characterization.
References
- Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
- Unknown Authors. (Date Unknown). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. PMC.
- Unknown Authors. (Date Unknown). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Unknown Source.
- Unknown Authors. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A.
- Hennequin, L. F., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry.
- Ahmad, I., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry.
- Cheng, Y. Y., et al. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology Reports.
- Unknown Authors. (Date Unknown). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
- Unknown Authors. (Date Unknown). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC. PMC.
- Ghandadi, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences.
- Romero, A. H., et al. (Date Unknown). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry.
- Unknown Authors. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC. European Journal of Medicinal Chemistry.
- Unknown Authors. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)
- Romero, A. H., et al. (2025).
Sources
- 1. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. chemmethod.com [chemmethod.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
